1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine involves several steps, typically starting with the formation of the phenyl ring substituted with ethoxy and trifluoromethylthio groups. The hydrazine moiety is then introduced through a reaction with hydrazine hydrate under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine can be compared to other similar compounds, such as:
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine: Similar in structure but with different positional isomerism.
Tris-(2-ethoxy-phenyl)-borane: Contains ethoxy groups but differs in its borane core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11F3N2OS |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[2-ethoxy-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-8-5-6(16-9(10,11)12)3-4-7(8)14-13/h3-5,14H,2,13H2,1H3 |
InChI Key |
OLBNIQAIQCGEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
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